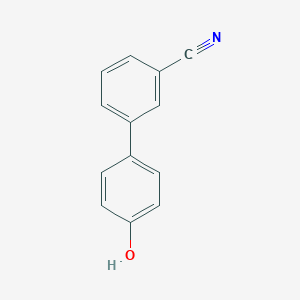

3-(4-Hydroxyphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNKYIRPORWHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396310 | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154848-44-9 | |

| Record name | 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154848-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxyphenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Hydroxyphenyl)benzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-Hydroxyphenyl)benzonitrile

Introduction

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on a deep understanding of core chemical scaffolds. Among these, the hydroxyphenyl benzonitrile motif has emerged as a structure of significant interest. This compound, a specific isomer within this class, represents a pivotal building block for drug discovery, particularly in the development of selective nuclear receptor modulators. Its biaryl structure mimics key endogenous ligands, while the phenolic and nitrile functionalities provide versatile handles for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic properties.

This technical guide offers a comprehensive exploration of the chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, providing not just data, but also the causal logic behind its synthesis, reactivity, and application. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and derivatization potential, culminating in a discussion of its established role as a scaffold for targeting estrogen receptors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound featuring a biphenyl core substituted with a hydroxyl group and a nitrile group. These functionalities dictate its physical and chemical behavior.

Core Identifiers

The compound is unambiguously identified by the following descriptors:

-

IUPAC Name: this compound

-

Synonyms: 4′-Hydroxy-[1,1′-biphenyl]-3-carbonitrile, 4′-Hydroxybiphenyl-3-carbonitrile[1]

-

CAS Number: 154848-44-9[1]

-

Molecular Formula: C₁₃H₉NO

-

Molecular Weight: 195.22 g/mol

Physicochemical Data

The key physical properties are summarized in the table below. Solubility is estimated based on the properties of its constituent functional groups and related molecules like benzonitrile and phenol.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 164-168 °C (lit.) | |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone. Sparingly soluble in water. | [2][3][4] |

| pKa (Phenolic OH) | ~9-10 (Estimated) | - |

Section 2: Synthesis and Purification

The construction of the C-C bond linking the two aromatic rings is the central challenge in synthesizing this compound. The most robust and widely adopted strategy for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection of the biaryl bond points to two commercially available starting materials: 3-bromobenzonitrile and (4-hydroxyphenyl)boronic acid. This approach is highly efficient due to the mild reaction conditions and high functional group tolerance of the Suzuki coupling, which obviates the need for protecting the phenolic hydroxyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for high yield and purity. The choice of a palladium catalyst with a phosphine ligand is critical for efficient catalytic turnover, and the base is required to activate the boronic acid for transmetalation.[5][6]

Materials:

-

3-Bromobenzonitrile (1.0 eq)

-

(4-Hydroxyphenyl)boronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water (Degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), (4-hydroxyphenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) species, which is the active catalyst formed in situ.

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The use of degassed solvents minimizes catalyst deactivation.

-

Reaction: Heat the mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Section 3: Spectral and Analytical Characterization

The structural identity and purity of this compound are confirmed using a combination of spectroscopic techniques. The following table details the expected spectral data based on analysis of its functional groups and data from analogous structures.[3][7][8][9]

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Phenolic -OH | δ ~9.5-10.5 ppm (s, broad, D₂O exchangeable) |

| Aromatic -H | δ ~6.9-7.9 ppm (m) | |

| H-2', H-6' | δ ~6.9 ppm (d, J ≈ 8.5 Hz) | |

| H-3', H-5' | δ ~7.5 ppm (d, J ≈ 8.5 Hz) | |

| H-2, H-4, H-5, H-6 | Complex multiplet pattern in the δ 7.6-7.9 ppm region | |

| ¹³C NMR | Nitrile (-C≡N) | δ ~118-120 ppm |

| Quaternary C-CN | δ ~112-114 ppm | |

| Phenolic C-OH | δ ~158-160 ppm | |

| Aromatic C-H | δ ~115-135 ppm | |

| Quaternary C-C | δ ~130-142 ppm | |

| FT-IR | O-H stretch (phenol) | ~3200-3500 cm⁻¹ (broad) |

| C-H stretch (aromatic) | ~3030-3100 cm⁻¹ (sharp) | |

| C≡N stretch (nitrile) | ~2220-2240 cm⁻¹ (sharp, strong) | |

| C=C stretch (aromatic) | ~1450-1610 cm⁻¹ (multiple bands) | |

| Mass Spec (ESI) | [M-H]⁻ | m/z 194.06 |

| [M+H]⁺ | m/z 196.08 | |

| [M+Na]⁺ | m/z 218.06 |

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective modification. This dual functionality makes it an exceptionally versatile scaffold for building molecular libraries.

Reactions of the Nitrile Group

The nitrile group is a versatile precursor to other key functionalities.[10]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid (4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid). This introduces an acidic handle for further conjugation or salt formation.[11][12]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (3-(aminomethyl)-[1,1'-biphenyl]-4'-ol), providing a basic center and a key component for building amides or sulfonamides.[13]

-

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to generate ketones after an aqueous workup.[12][13]

Reactions of the Phenolic Hydroxyl Group

The acidic proton of the phenol allows for a range of classical transformations.

-

O-Alkylation/Acylation: The phenol can be readily deprotonated by a mild base (e.g., K₂CO₃) and subsequently alkylated (e.g., with an alkyl halide) to form ethers or acylated to form esters. This is a common strategy in drug development to modulate solubility, membrane permeability, and metabolic stability.[14][15]

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho positions (C-3' and C-5'). However, steric hindrance from the adjacent phenyl ring may influence regioselectivity.

Section 5: Applications in Medicinal Chemistry and Drug Development

The structural architecture of this compound makes it a privileged scaffold for targeting estrogen receptors (ERα and ERβ). The distance between the phenolic hydroxyl group and the distal aromatic ring mimics the key pharmacophoric features of the natural ligand, 17β-estradiol.

The commercial availability of this compound is explicitly linked to human gene information for ESR1 (Estrogen Receptor 1) and ESR2 (Estrogen Receptor 2), underscoring its relevance in this therapeutic area. As a starting point for Selective Estrogen Receptor Modulators (SERMs), it offers several advantages:[16][17]

-

ER Binding Core: The 4'-hydroxybiphenyl core provides the essential framework for high-affinity binding within the ligand-binding pocket of estrogen receptors.[18]

-

Vector for Side Chains: The nitrile at the 3-position provides a synthetic vector pointing away from the core binding region. It can be elaborated into the basic amine side chains characteristic of SERMs like tamoxifen, which are crucial for conferring antagonistic activity in specific tissues (e.g., breast) while retaining agonistic activity elsewhere (e.g., bone).[19][20]

-

Modulation of Properties: The phenolic hydroxyl can be modified to create prodrugs or to fine-tune the electronic properties and hydrogen bonding potential of the molecule, thereby influencing its binding affinity and subtype selectivity (ERα vs. ERβ).

Section 6: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation); Serious Eye Damage.

-

Personal Protective Equipment (PPE): Use of a dust mask, chemical-resistant gloves, and safety goggles is mandatory. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid direct contact with the substance. Ensure sufficient ventilation. Avoid the formation or spread of dust in the air.

-

Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere (Argon).

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

EBSCO. (n.d.). Nitriles | Research Starters. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

-

MDPI. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Hydroxyphenyl)propionitrile - Mass spectrum (electron ionization). Retrieved from [Link]

-

Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-[4-(Hydroxymethyl)phenyl]benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of liquid crystal intermediates and CaB; a 4-((4-hydroxyphenyl).... Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(3-hydroxyphenyl)benzonitrile (C13H9NO). Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy- - Mass spectrum (electron ionization). Retrieved from [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

-

PubMed. (2006). Synthesis of the Benzhydryl Motif via a Suzuki-Miyaura Coupling of Arylboronic Acids and 3-chloroacrylonitriles. Retrieved from [Link]

-

PubMed. (1988). Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes. Retrieved from [Link]

-

Quora. (2017). How can phenols be converted into benzonitrile?. Retrieved from [Link]

-

ResearchGate. (2025). Flexible Estrogen Receptor Modulators: Synthesis, Biochemistry and Molecular Modeling Studies for 3-Benzyl-4,6-diarylhex-3-ene and 3,4,6-Triarylhex-3-ene Derivatives | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Flexible estrogen receptor modulators: synthesis, biochemistry and molecular modeling studies for 3-benzyl-4,6-diarylhex-3-ene and 3,4,6-triarylhex-3-ene derivatives. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-hydroxy- - Infrared Spectrum. Retrieved from [Link]

-

PubMed. (2018). Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer. Retrieved from [Link]

-

NIH. (n.d.). 4-(4-Hydroxyphenyldiazenyl)benzonitrile - PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile - Infrared Spectrum. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Retrieved from [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

NIH. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benzonitrile [chemister.ru]

- 3. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 4. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]

- 5. mdpi.com [mdpi.com]

- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. PubChemLite - 4-(3-hydroxyphenyl)benzonitrile (C13H9NO) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrile - Wikipedia [en.wikipedia.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flexible estrogen receptor modulators: synthesis, biochemistry and molecular modeling studies for 3-benzyl-4,6-diarylhex-3-ene and 3,4,6-triarylhex-3-ene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)benzonitrile (CAS: 154848-44-9)

Introduction: 3-(4-Hydroxyphenyl)benzonitrile, also known as 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, is a bifunctional organic molecule belonging to the biphenyl nitrile class.[1][2] Its structure, featuring a hydroxyl group and a nitrile moiety on a biphenyl scaffold, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The rigid biphenyl core provides a defined spatial orientation for the functional groups, which is a critical attribute for designing molecules with specific biological targets. Notably, this compound is associated with human estrogen receptors ESR1 and ESR2, suggesting its potential as a scaffold for developing selective receptor modulators.[1] This guide provides a comprehensive technical overview, including its chemical properties, a plausible synthetic route, analytical characterization, potential applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all scientific research. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 154848-44-9 | [1][2][3] |

| Molecular Formula | C₁₃H₉NO | [2][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 4'-Hydroxybiphenyl-3-carbonitrile | [1][2] |

| InChI Key | DTNKYIRPORWHHR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | Oc1ccc(cc1)-c2cccc(c2)C#N |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [1] |

| Melting Point | 164-168 °C (literature) | [1] |

| Purity | Commercially available at ≥95% or ≥97% |[4] |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the provided search results, a highly plausible and efficient route can be designed based on the principles of modern cross-coupling chemistry. The Suzuki-Miyaura coupling reaction is the method of choice for constructing biaryl systems due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical approach involves coupling a phenylboronic acid derivative with a halogenated phenyl counterpart. In this case, the reaction between 3-Cyanophenylboronic acid and 4-Bromophenol is a robust strategy. The hydroxyl group of 4-bromophenol is acidic and can interfere with the catalytic cycle; therefore, using a strong base or protecting the phenol as a methyl or silyl ether may be necessary for optimal yield, followed by a deprotection step. However, with appropriate base selection (e.g., K₃PO₄ or Cs₂CO₃), the reaction can often proceed without protection.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol (Illustrative)

This protocol is a representative example and requires optimization in a laboratory setting.

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromophenol (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-compound. The palladium catalyst is essential for the cross-coupling reaction. An inert atmosphere prevents the oxidation and degradation of the catalyst.

-

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (3:1:1 v/v/v), followed by the addition of an aqueous solution of potassium carbonate (K₂CO₃, 2.5 eq).

-

Rationale: A mixed solvent system is used to dissolve both the organic reactants and the inorganic base. The base is crucial for the transmetalation step of the Suzuki catalytic cycle. Degassing the solvents (e.g., by bubbling nitrogen through them) removes dissolved oxygen, which can poison the catalyst.

-

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Rationale: The work-up procedure removes the inorganic base, catalyst residues, and other water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.

-

-

Isolation: Combine the pure fractions (as identified by TLC) and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following techniques are standard for characterizing this compound.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (~7.0-8.0 ppm) corresponding to the 8 distinct protons. The 4-hydroxyphenyl ring will show an AA'BB' system (two doublets). A singlet for the phenolic -OH proton (chemical shift is concentration and solvent dependent). |

| ¹³C NMR | Approximately 11 distinct signals expected. A signal for the nitrile carbon (~118 ppm), a signal for the carbon bearing the -OH group (~158 ppm), and multiple signals in the aromatic region (~115-145 ppm). |

| FT-IR (ATR) | Broad O-H stretch (~3200-3500 cm⁻¹), sharp C≡N stretch (~2220-2240 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (ESI) | [M-H]⁻ ion at m/z ≈ 194.06, or [M+H]⁺ ion at m/z ≈ 196.08. |

Applications and Research Interest

The primary research interest in this compound stems from its potential role in drug discovery, particularly in endocrinology and oncology.

Estrogen Receptor Modulation

Commercial suppliers link this compound's gene information to ESR1 and ESR2, which encode for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), respectively.[1] These receptors are critical mediators of estrogen signaling and are implicated in various physiological and pathological processes, including breast cancer development and progression. The 4-hydroxyphenyl group is a well-known pharmacophore that can mimic the phenolic A-ring of estradiol, the primary endogenous estrogen, allowing it to bind to the ligand-binding pocket of estrogen receptors. The nitrile group and the second phenyl ring can then occupy other regions of the binding site, potentially conferring selectivity for one receptor subtype over the other or imparting agonist versus antagonist activity.

Caption: Conceptual binding of a ligand to an estrogen receptor.

Broader Medicinal Chemistry Scaffold

Beyond estrogen receptors, the biphenyl nitrile structure is a privileged scaffold in drug discovery. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. Its metabolic stability and ability to fill small hydrophobic pockets make it a common feature in many approved drugs. Researchers can use this compound as a starting fragment for library synthesis to explore other biological targets.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [1] |

| Signal Word | Danger | [1] |

| Hazard Codes | H302 + H312 + H332, H318 | [1] |

| Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled. Causes serious eye damage. | [1] |

| Precautionary Codes | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A dust mask (type N95 or equivalent) should be worn when handling the solid powder to avoid inhalation.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. This compound is classified under Storage Class 11: Combustible Solids.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a valuable research chemical with a molecular architecture primed for applications in drug discovery. Its structural similarity to endogenous estrogens and its explicit link to estrogen receptors make it a compelling starting point for developing novel therapeutics for hormone-dependent diseases. The synthetic accessibility via robust methods like the Suzuki coupling ensures its availability for further investigation. As with any active chemical compound, strict adherence to safety and handling protocols is mandatory to ensure the well-being of researchers.

References

-

This compound - Stenutz. [Link]

Sources

An In-depth Technical Guide to 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, established synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the compound's reactivity, potential applications in drug development, and essential safety protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.

Introduction

4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, also known as 4-(3-cyanophenyl)phenol, is a bifunctional organic compound featuring a biphenyl core. This structure is characterized by a hydroxyl (-OH) group on one phenyl ring and a nitrile (-C≡N) group on the other. The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds and approved pharmaceuticals. The presence of the hydroxyl and nitrile functional groups offers reactive sites for further chemical modification, making 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile a valuable intermediate in the synthesis of more complex molecules. This guide aims to be a thorough resource, consolidating critical technical information for laboratory applications.

Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical properties of 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile | N/A |

| Synonyms | 4-(3-Cyanophenyl)phenol, 3-(4-Hydroxyphenyl)benzonitrile | |

| CAS Number | 154848-44-9 | [1] |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 164-168 °C | [1] |

| Boiling Point (Predicted) | 373.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.52 ± 0.26 | [1] |

Synthesis and Purification

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and highly efficient method.[2][3] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.

Suzuki-Miyaura Coupling: A Representative Protocol

The synthesis of 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile can be accomplished by coupling a protected 4-hydroxyphenylboronic acid with 3-bromobenzonitrile, or conversely, by coupling 4-bromo-phenol with 3-cyanophenylboronic acid. The choice of reactants is often dictated by the commercial availability and stability of the starting materials.

Reaction Scheme: (3-Bromobenzonitrile) + (4-Hydroxyphenyl)boronic acid --(Pd Catalyst, Base)--> 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add (4-hydroxyphenyl)boronic acid (1.0 eq), 3-bromobenzonitrile (1.0-1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The use of an aqueous base is crucial for activating the boronic acid in the transmetalation step.[2]

-

Reaction Execution: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Rationale for Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings due to its stability and commercial availability. Other palladium catalysts with specialized ligands can also be employed to improve yields and reaction times.

-

Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Carbonates are often preferred as they are effective and cost-efficient.

-

Solvent System: A biphasic solvent system, such as toluene/water, allows for the dissolution of both the organic reactants and the inorganic base, facilitating the reaction at the interface.

Synthesis and Characterization Workflow

Sources

A Technical Guide to 3-(4-Hydroxyphenyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-(4-hydroxyphenyl)benzonitrile, a biphenyl derivative of significant interest to researchers in medicinal chemistry and drug development. The document outlines its core physicochemical properties, a detailed and validated protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, and a comprehensive workflow for its analytical characterization. By elucidating the rationale behind experimental choices and grounding methodologies in established scientific principles, this guide serves as a practical resource. Furthermore, it delves into the therapeutic potential of the 4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold, with a particular focus on its application as a privileged structure for the development of Selective Estrogen Receptor Modulators (SERMs).

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl motif is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigidity provides a stable platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This compound (also known as 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile) is a particularly noteworthy example. It combines the biphenyl core with two key functional groups: a phenolic hydroxyl group, a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, and a nitrile group, which can serve as a metabolic handle, a hydrogen bond acceptor, or a precursor for other functionalities. This unique combination makes it a versatile building block for synthesizing complex molecules, particularly those targeting nuclear hormone receptors.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Molecular Formula | C₁₃H₉NO | [1] |

| CAS Number | 154848-44-9 | [1][2] |

| IUPAC Name | This compound | Derived |

| Synonyms | 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 4'-Hydroxybiphenyl-3-carbonitrile | [1][2] |

| Physical Form | Solid (typically white to off-white powder) | [1] |

| Melting Point | 164-168 °C | [1] |

| InChI Key | DTNKYIRPORWHHR-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Approach

The creation of the C-C bond between the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. While classical methods like the Ullmann reaction exist, they often require harsh conditions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents the modern standard, offering mild conditions, high yields, and exceptional tolerance for a wide array of functional groups, including the hydroxyl and nitrile moieties present in our target molecule.

Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura coupling is chosen for its proven reliability and versatility in academic and industrial settings.[3] The reaction mechanism is well-understood, involving an oxidative addition, transmetalation, and reductive elimination cycle.[4] This predictability allows for rational optimization. We select a ligand-free system with Pd(OAc)₂ as the catalyst for simplicity and cost-effectiveness, which has been shown to be effective in aqueous or semi-aqueous systems.[5]

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 3-bromobenzonitrile and 4-hydroxyphenylboronic acid.

Materials:

-

3-Bromobenzonitrile (1.0 mmol, 1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 0.02 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq)

-

Solvent mixture: Toluene (5 mL), Ethanol (2 mL), Deionized Water (2 mL)

-

Ethyl acetate (EtOAc), Hexanes, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 mmol) and 4-hydroxyphenylboronic acid (1.2 mmol).

-

Reagent Addition: Add the solvent mixture (Toluene, Ethanol, Water), followed by sodium carbonate (3.0 mmol) and palladium(II) acetate (0.02 mmol).

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously under a nitrogen or argon atmosphere for 4-6 hours.

-

Causality Insight: The aqueous base (Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step. The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 7:3 Hexane:EtOAc mixture. The disappearance of the starting 3-bromobenzonitrile spot indicates completion.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate (e.g., starting from 9:1 to 6:4) to afford the pure this compound as a white or off-white solid.[6]

Comprehensive Analytical Workflow

Trustworthiness: A synthesized compound is only as reliable as its characterization. This self-validating workflow ensures the identity, purity, and structural integrity of the final product through orthogonal analytical techniques.

Analytical Workflow Diagram

Caption: A multi-technique workflow for the analytical validation of the final product.

Protocol 1: Purity Assessment by RP-HPLC

Objective: To determine the purity of the synthesized compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation & Conditions: [2][7]

-

Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, and equilibrate for 5 min.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in a 50:50 mixture of Acetonitrile:Water. Filter through a 0.22 µm syringe filter.

-

Analysis: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Inject the sample.

-

Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area percentage of the main product peak relative to the total peak area. A purity of ≥95% is typically required for biological screening.

-

Causality Insight: The acidic modifier (formic acid) suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved reproducibility.[7]

-

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation & Conditions:

-

Technique: Electrospray Ionization (ESI) coupled with a Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mode: Negative Ion Mode (to deprotonate the acidic phenol).

-

Expected Ion: [M-H]⁻ at m/z 194.06.

Procedure:

-

Sample Infusion: The sample can be analyzed via direct infusion or, more commonly, by using the eluent from the HPLC system (LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak. The observed mass should be within a narrow tolerance (typically <5 ppm for high-resolution MS) of the calculated exact mass for C₁₃H₈NO⁻.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the precise chemical structure and connectivity of atoms.

Instrumentation & Conditions:

-

Spectrometer: 400 MHz or higher.

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Causality Insight: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of the exchangeable phenolic proton.

-

-

Experiments: ¹H NMR, ¹³C NMR.

Expected Spectral Features: [8][9]

-

¹H NMR:

-

A singlet around 9.5-10.5 ppm corresponding to the phenolic -OH proton.

-

A complex multiplet region between ~7.0 and 8.0 ppm integrating to 8 protons, corresponding to the aromatic protons on both rings. The protons on the benzonitrile ring will typically be more downfield due to the electron-withdrawing effect of the nitrile group. Protons ortho to the hydroxyl group will appear as a doublet around 6.9-7.1 ppm.

-

-

¹³C NMR:

-

A signal around 118-120 ppm for the nitrile carbon (-C≡N).

-

A signal around 157-160 ppm for the carbon bearing the hydroxyl group (C-OH).

-

A series of signals in the aromatic region (~115-145 ppm) corresponding to the other 11 aromatic carbons.

-

Applications in Drug Development: Targeting the Estrogen Receptor

The 4'-hydroxybiphenyl scaffold is a classic pharmacophore for estrogen receptor (ER) ligands. Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-specific agonist or antagonist activity at the estrogen receptor.[10] Clinically successful SERMs like tamoxifen and raloxifene are used in the treatment and prevention of hormone-positive breast cancer and osteoporosis.[11][12]

Rationale as a SERM Scaffold

The structure of this compound contains the key features necessary for high-affinity ER binding:

-

Phenolic Hydroxyl Group: This is the most critical feature. It mimics the A-ring phenol of the natural ligand, 17β-estradiol, and acts as a crucial hydrogen bond donor/acceptor, anchoring the ligand in the ligand-binding domain (LBD) of the receptor.[11]

-

Rigid Biphenyl Core: This scaffold correctly positions the phenol and provides a vector for a side chain or other functional group to interact with other regions of the LBD, which is key to modulating the receptor's conformation and downstream signaling (i.e., inducing an antagonist vs. agonist response).[13]

-

Substitutable Positions: The benzonitrile ring offers multiple positions for further chemical modification to fine-tune potency, selectivity (ERα vs. ERβ), and pharmacokinetic properties.

Proposed Mechanism of Action Diagram

Caption: Proposed interaction of the scaffold with the Estrogen Receptor LBD to elicit an antagonist response.

Conclusion

This compound is more than a simple chemical entity; it is a highly valuable and versatile platform for the rational design of novel therapeutics. Its straightforward and high-yielding synthesis via Suzuki-Miyaura coupling makes it readily accessible. The comprehensive analytical workflow detailed herein provides a robust framework for ensuring its quality and purity, a non-negotiable prerequisite for any drug development program. The structural homology of its core features to known estrogen receptor modulators firmly establishes its potential as a foundational scaffold for the discovery of next-generation SERMs and other targeted therapies. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and deploy this important molecule in their research endeavors.

References

-

Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry, 2015. [Link]

-

BenchChem. HPLC Methods for analysis of Biphenyl. [Link]

-

SpectraBase. 4'-Hydroxy-4-biphenylcarbonitrile. [Link]

-

Beigi, S., et al. Supporting Information: The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry, 2020. [Link]

-

Callam, C. S., & Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 2001. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

Antemir, A. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. [Link]

-

Jones, C. D., et al. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 1999. [Link]

-

Mao, S-L., et al. Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 2012. [Link]

-

Huff, B. E., et al. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 1998. [Link]

-

O'Sullivan, L., et al. Flexible estrogen receptor modulators: synthesis, biochemistry and molecular modeling studies for 3-benzyl-4,6-diarylhex-3-ene and 3,4,6-triarylhex-3-ene derivatives. Current Medicinal Chemistry, 2007. [Link]

-

Taylor & Francis Online. Selective estrogen receptor modulator – Knowledge and References. [Link]

-

Ruenitz, P. C., et al. Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes. Journal of Medicinal Chemistry, 1988. [Link]

-

ResearchGate. Flexible Estrogen Receptor Modulators: Synthesis, Biochemistry and Molecular Modeling Studies for 3-Benzyl-4,6-diarylhex-3-ene and 3,4,6-triarylhex-3-ene Derivatives. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. rsc.org [rsc.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flexible estrogen receptor modulators: synthesis, biochemistry and molecular modeling studies for 3-benzyl-4,6-diarylhex-3-ene and 3,4,6-triarylhex-3-ene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic data of 3-(4-Hydroxyphenyl)benzonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Hydroxyphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Molecular Blueprint of this compound

This compound, also known as 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, is a biphenyl derivative featuring a nitrile and a hydroxyl group.[1] These functional groups impart specific chemical properties that make it a valuable building block in medicinal chemistry and materials science. Its structural formula is C₁₃H₉NO, and it has a molecular weight of 195.22 g/mol .[1] The CAS Registry Number for this compound is 154848-44-9.[1]

For any scientist working with such a molecule, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the fundamental data required to create a molecular "fingerprint." This guide offers an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, explaining not just the data itself, but the scientific rationale behind the experimental approach and interpretation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is the cornerstone of molecular weight determination. For a crystalline solid like this compound, Electron Ionization (EI) is a robust technique for generating a fragmentation pattern that provides structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A minute quantity of the crystalline sample (typically <1 mg) is placed in a capillary tube.

-

Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.

-

Vaporization: The probe is gently heated to sublimate the sample into the gas phase.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically standardized at 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow: Mass Spectrometry

Sources

3-(4-Hydroxyphenyl)benzonitrile solubility in different solvents

An In-Depth Technical Guide Topic: 3-(4-Hydroxyphenyl)benzonitrile Solubility in Different Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a molecule of interest in pharmaceutical research. Given the critical role of solubility in drug absorption, formulation, and bioavailability, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this compound's behavior in various solvent systems. We delve into the molecular characteristics of this compound, predicting its solubility based on functional group analysis. A detailed, field-proven protocol for equilibrium solubility determination via the saturation shake-flask method is provided, complete with workflow diagrams and explanations for each step. Finally, we discuss key factors that influence solubility, such as temperature and pH, equipping the researcher with the necessary tools to generate reliable and reproducible solubility data for drug development applications.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

Molecular Structure and Properties

This compound (CAS 154848-44-9) is an organic compound with the empirical formula C₁₃H₉NO and a molecular weight of 195.22 g/mol .[1] It exists as a solid at room temperature, with a reported melting point of 164-168 °C.

The molecule's structure is key to its solubility profile. It consists of three primary components:

-

A phenolic hydroxyl (-OH) group : This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2]

-

A nitrile (-C≡N) group : The carbon-nitrogen triple bond creates a strong dipole, making this group highly polar and a hydrogen bond acceptor.[3]

-

A biphenyl backbone : This large, aromatic hydrocarbon portion of the molecule is non-polar and hydrophobic.

The interplay between these functional groups dictates the molecule's interaction with different solvents, governed by the principle of "like dissolves like."[4][5]

Predicting Solubility Based on Molecular Interactions

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. The hydroxyl group of this compound can form strong hydrogen bonds with water and alcohol molecules.[2][6] The nitrile group can also act as a hydrogen bond acceptor.[3] However, the large, non-polar biphenyl backbone is hydrophobic and disrupts the strong hydrogen-bonding network of water, which requires energy.[3][7] Therefore, low to moderate solubility is expected in water, with solubility likely increasing in alcohols like ethanol, where the alkyl chain makes the solvent less polar than water.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents possess dipoles but do not have hydrogen atoms attached to electronegative atoms. They can effectively solvate the polar nitrile group through dipole-dipole interactions.[3] Solvents like DMSO are strong hydrogen bond acceptors and can interact favorably with the phenolic proton. Consequently, higher solubility is anticipated in these solvents compared to water. Acetonitrile, being a polar nitrile itself, is expected to be a good solvent.[8][9]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces (dispersion forces). The large, non-polar biphenyl structure of the solute will interact favorably with these solvents.[10] However, the highly polar hydroxyl and nitrile groups are not well-solvated, making significant solubility in purely non-polar solvents like hexane unlikely. In aromatic solvents like toluene or benzene, pi-stacking interactions between the solvent and the solute's benzene rings may enhance solubility.[11]

The Critical Role of pH

The phenolic hydroxyl group is weakly acidic.[2][12] In aqueous solutions with a pH above the compound's pKa, the hydroxyl group will be deprotonated to form the corresponding phenoxide anion (C₁₃H₈NO⁻).

This ionization introduces a formal negative charge, drastically increasing the molecule's polarity and its interaction with polar solvents like water. The resulting sodium phenoxide salt, for example, is expected to be far more water-soluble than the neutral parent compound.[12] This pH-dependent solubility is a critical factor in pharmaceutical development, as the compound's dissolution and absorption can vary significantly in different regions of the gastrointestinal tract.[13]

Part 2: Standardized Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible data, a standardized method is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that the system has reached a true thermodynamic equilibrium.[14][15][16]

Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Pillars of Trustworthiness: This protocol incorporates extended incubation to ensure equilibrium, validated analytical methods for quantification, and analysis of the solid phase to confirm no polymorphic changes occurred during the experiment.[8][14]

Materials and Equipment:

-

This compound (solid form)[14]

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) at various pH values, Ethanol, Acetonitrile)[14]

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator placed inside a temperature-controlled incubator[14]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)[14]

-

High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system for quantification[14]

-

Pipettes, tips, and other standard laboratory glassware

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid this compound and add it to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. This ensures saturation.

-

Pipette a precise volume of the desired solvent into the vial.[14]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[14]

-

Agitate the mixture for an extended period, typically 24 to 72 hours.[14][17] The goal is to allow the system to reach a state where the rate of dissolution equals the rate of precipitation. A 24-hour period is common, but longer times may be needed for poorly soluble compounds.[17]

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand undisturbed at the controlled temperature to let the excess solid settle.[13]

-

Carefully separate the saturated supernatant (the liquid portion) from the undissolved solid. This can be achieved by:

-

Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE or PVDF) into a clean analysis vial. This method is highly effective at removing solid particles.[14]

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid, then carefully pipette the supernatant.

-

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC or LC-MS/MS method.[14] The analytical method must be specific, linear, accurate, and precise.

-

-

Calculation:

-

Using the calibration curve generated from the standards, determine the concentration of the compound in the analyzed supernatant.

-

This concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature. Report the results in units such as mg/mL or µg/mL.[14]

-

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Standard workflow for the saturation shake-flask method.

Part 3: Data Presentation and Influencing Factors

Summarizing Solubility Data

For effective analysis and comparison, the experimentally determined solubility data should be organized into a clear table. This allows for at-a-glance understanding of the compound's behavior across different chemical environments.

Table 1: Template for Reporting Solubility of this compound

| Solvent System | Classification | Temperature (°C) | Measured pH (if aqueous) | Equilibrium Solubility (mg/mL) |

| Deionized Water | Polar Protic | 25 | Record value | Record value |

| PBS pH 5.0 | Polar Protic | 37 | 5.0 ± 0.1 | Record value |

| PBS pH 7.4 | Polar Protic | 37 | 7.4 ± 0.1 | Record value |

| PBS pH 9.0 | Polar Protic | 37 | 9.0 ± 0.1 | Record value |

| Ethanol | Polar Protic | 25 | N/A | Record value |

| Acetonitrile | Polar Aprotic | 25 | N/A | Record value |

| Dimethyl Sulfoxide | Polar Aprotic | 25 | N/A | Record value |

| Hexane | Non-Polar | 25 | N/A | Record value |

Influence of Temperature

The dissolution of a solid in a liquid involves breaking the crystal lattice bonds (which requires energy, endothermic) and forming solute-solvent interactions (which releases energy, exothermic).[18]

-

Endothermic Dissolution: If more energy is required to break the solid's lattice than is released by solvation, the net process is endothermic. In this case, increasing the temperature will increase solubility, as the added heat facilitates the bond-breaking process. This is the most common scenario for organic solids.[18][19]

-

Exothermic Dissolution: If solvation releases more energy than is required to break the lattice, the process is exothermic. Increasing the temperature would then decrease solubility, according to Le Chatelier's Principle.[19]

For this compound, an endothermic dissolution process is expected in most solvents, meaning solubility should increase with temperature.[9]

Diagram: Factors Governing Molecular Solubility

Caption: Interplay of solute, solvent, and system properties on solubility.

Conclusion

The solubility of this compound is a complex property dictated by a balance of polar and non-polar characteristics within its molecular structure. Its phenolic hydroxyl and nitrile groups allow for interactions with polar solvents, while its biphenyl backbone favors less polar environments. Critically, the acidic nature of the phenol imparts a significant pH-dependency to its aqueous solubility. This guide provides the theoretical foundation and a robust experimental protocol necessary for researchers to accurately determine the solubility of this compound. By systematically applying the saturation shake-flask method and considering the key variables of solvent choice, pH, and temperature, scientists and drug development professionals can generate the high-quality, reliable data essential for advancing pharmaceutical formulation and research.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website.[14]

-

BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.[2]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[20]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.[13]

-

Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties.[10]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.[15]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.[6]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[4]

-

Wikipedia. (n.d.). Phenol.[12]

-

Chemistry LibreTexts. (2025, February 9). Properties of Alcohols and Phenols.[7]

-

PConstantinou, I. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[21]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[16]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.[17]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[22]

-

Slideshare. (n.d.). solubility experimental methods.pptx.[23]

-

Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from sigmaaldrich.com.

-

CymitQuimica. (n.d.). This compound.[1]

-

Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.[18]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.[3]

-

ResearchGate. (n.d.). Thermodynamics of mixtures containing aromatic nitriles.[24]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.[19]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile.[11]

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table.[5]

-

MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling.[8]

-

MDPI. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.[9]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ws [chem.ws]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. Sixty Solvents [chem.rochester.edu]

- 12. Phenol - Wikipedia [en.wikipedia.org]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. www1.udel.edu [www1.udel.edu]

- 23. solubility experimental methods.pptx [slideshare.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Characteristics of 3-(4-Hydroxyphenyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

3-(4-Hydroxyphenyl)benzonitrile is a bifunctional organic compound featuring a biphenyl scaffold, a core structure of significant interest in medicinal chemistry. This molecule integrates a polar hydroxyl group and a nitrile moiety, bestowing upon it a unique combination of properties that make it a valuable building block and intermediate in the synthesis of complex therapeutic agents. The nitrile group, in particular, is a privileged functional group in modern drug design, often serving as a hydrogen bond acceptor or a bioisosteric replacement for other functionalities, while remaining metabolically robust.[1][2]

This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound. We will delve into its molecular identity, physicochemical properties, anticipated spectroscopic profile, and a plausible, field-proven synthetic methodology. Furthermore, this document will explore the compound's reactivity and its strategic importance in the context of drug discovery, supported by authoritative safety and handling protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Molecular Structure and Identification

The structural foundation of this compound consists of two phenyl rings directly linked, forming a biphenyl system. A nitrile functional group (-C≡N) is substituted at the 3-position of one ring, while a hydroxyl group (-OH) is located at the 4-position of the second ring. This arrangement creates a molecule with distinct regions of polarity and non-polarity, which is crucial for its interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4′-Hydroxy-[1,1′-biphenyl]-3-carbonitrile, 4′-Hydroxybiphenyl-3-carbonitrile | [3][4] |

| CAS Number | 154848-44-9 | [3][4] |

| Molecular Formula | C₁₃H₉NO | [3][4] |

| Molecular Weight | 195.22 g/mol | [3][4] |

| Canonical SMILES | Oc1ccc(cc1)-c2cccc(c2)C#N | |

| InChI Key | DTNKYIRPORWHHR-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound are dictated by its biphenyl core and polar functional groups. The rigid, planar nature of the biphenyl structure contributes to a relatively high melting point for a molecule of its size. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitrile) suggests potential for intermolecular interactions, influencing its solid-state packing and solubility.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 164-168 °C | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | - |

| Stability | Stable under standard laboratory conditions. | - |

Anticipated Spectroscopic Profile

While specific spectral data is often proprietary, the key analytical features of this compound can be reliably predicted from its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show highly characteristic absorption bands. A sharp, intense peak for the nitrile (C≡N) stretch should appear in the range of 2220-2260 cm⁻¹.[5][6] A broad absorption band corresponding to the hydroxyl (O-H) stretch is anticipated between 3200-3600 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and multiple peaks for aromatic C=C bond stretching will be present in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two phenyl rings will appear as a series of doublets and multiplets, with coupling patterns indicative of their substitution. A singlet, which may be broad and of variable chemical shift depending on solvent and concentration, will correspond to the phenolic -OH proton.

-

¹³C NMR : The carbon spectrum will display a characteristic signal for the nitrile carbon around δ 115-125 ppm. Numerous signals for the aromatic carbons will be observed between δ 110-160 ppm, including quaternary carbons and protonated carbons.

-

Synthesis and Reactivity

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A robust and widely accepted method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance. The proposed pathway involves the coupling of a boronic acid derivative with an aryl halide.

Caption: Proposed Suzuki coupling synthesis of this compound.

Experimental Protocol: Suzuki Coupling

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-bromobenzonitrile (1.0 eq.), 4-hydroxyphenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., 4:1:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

-

Hydroxyl Group: The phenolic -OH group is weakly acidic and can be deprotonated with a base. It is a key site for derivatization via O-alkylation or O-acylation to generate ethers and esters, respectively, which is a common strategy in drug development to modulate solubility and pharmacokinetic properties.

-

Nitrile Group: The nitrile group is relatively stable but can undergo characteristic transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄).

Relevance in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry.[1] Its utility stems from the specific arrangement of its functional groups on a rigid biphenyl core.

-

Structural Rigidity: The biphenyl unit provides a well-defined and conformationally restricted backbone, which is advantageous for positioning binding elements into the active sites of proteins and enzymes with high precision.

-

Hydrogen Bonding: The hydroxyl group serves as a potent hydrogen bond donor and acceptor, while the nitrogen of the nitrile group is an excellent hydrogen bond acceptor. This dual capability allows for strong and specific interactions with biological targets like kinases, proteases, and receptors.[2]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[2]

-